molecular formula C19H19N3O3 B5160226 N-(2,5-dimethylphenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

N-(2,5-dimethylphenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No. B5160226
M. Wt: 337.4 g/mol
InChI Key: WSFMJQZBCKAVKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, it has been the subject of numerous studies investigating its mechanism of action, its biochemical and physiological effects, and its potential as a cancer therapy.

Mechanism of Action

N-(2,5-dimethylphenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide works by activating the immune system to attack the tumor. It does this by binding to a protein called STING (stimulator of interferon genes), which is found in immune cells. This binding activates a signaling pathway that leads to the production of interferons, which are proteins that play a key role in the immune response to cancer.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide has been shown to have a number of biochemical and physiological effects. It causes a rapid increase in the levels of cytokines and chemokines, which are signaling molecules that play a key role in the immune response. It also causes a decrease in the levels of nitric oxide, which is a molecule that can promote tumor growth.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2,5-dimethylphenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide is that it has been shown to be effective against a wide range of tumor types, including those that are resistant to chemotherapy. However, one of the limitations of N-(2,5-dimethylphenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide is that it can cause significant toxicity, particularly at higher doses. This toxicity can limit its usefulness as a cancer therapy.

Future Directions

There are a number of future directions for research on N-(2,5-dimethylphenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide. One area of interest is in developing new formulations of the compound that can reduce its toxicity while maintaining its anti-tumor activity. Another area of interest is in identifying biomarkers that can predict which patients are most likely to respond to N-(2,5-dimethylphenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide. Finally, there is interest in combining N-(2,5-dimethylphenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide with other cancer therapies, such as chemotherapy or immunotherapy, to enhance its effectiveness.

Synthesis Methods

The synthesis of N-(2,5-dimethylphenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide involves several steps, starting with the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate to form 2,5-dimethylphenylhydrazone. This compound is then reacted with 3-methoxybenzoyl chloride to form the oxadiazole ring. Finally, the resulting compound is treated with acetic anhydride to form N-(2,5-dimethylphenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines, as well as in animal models of cancer. N-(2,5-dimethylphenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide works by targeting the tumor vasculature, causing it to collapse and depriving the tumor of the nutrients it needs to grow.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12-7-8-13(2)16(9-12)20-18(23)11-17-21-19(25-22-17)14-5-4-6-15(10-14)24-3/h4-10H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFMJQZBCKAVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC2=NOC(=N2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

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